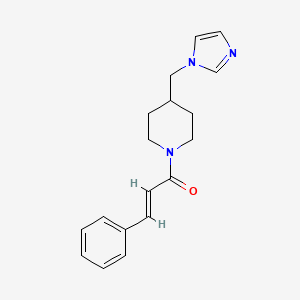

(E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18(7-6-16-4-2-1-3-5-16)21-11-8-17(9-12-21)14-20-13-10-19-15-20/h1-7,10,13,15,17H,8-9,11-12,14H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJZYMJRHPPTQR-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CN2C=CN=C2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one, also known by its CAS number 1286744-54-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 295.4 g/mol. Its structure features a piperidine ring substituted with an imidazole moiety, which is known to enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial activities. A study highlighted that compounds similar to (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one showed significant antibacterial effects against various pathogens including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Anticancer Properties

Imidazole and its derivatives have been implicated in anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells . The specific compound under consideration has not been extensively tested in clinical settings but shows promise based on structural analogs.

Anti-inflammatory Effects

Imidazole-containing compounds are also noted for their anti-inflammatory properties. A review summarized several derivatives that demonstrated significant inhibition of inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Synthetic Routes

The synthesis of (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves the condensation of imidazole with piperidine derivatives under basic conditions, yielding high purity compounds suitable for biological testing .

Pharmacological Studies

Recent studies have focused on the pharmacokinetics and pharmacodynamics of imidazole derivatives, emphasizing their low cytotoxicity while maintaining potent biological activity . For example, a study found that certain imidazopyridine derivatives exhibited nanomolar activity against specific viral targets, showcasing their potential as therapeutic agents .

Comparison with Similar Compounds

Imidazole-Chalcone Derivatives (MAO Inhibitors)

(2E)-1-[4-(1H-Imidazol-1-yl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one (IM4)

- Structural Differences : Replaces the piperidinyl group with a simpler 4-methylphenyl substituent.

- Biological Activity : Exhibits selective MAO-B inhibition (IC₅₀ = 0.32 μM) due to the electron-donating methyl group enhancing hydrophobic interactions with the enzyme’s active site .

- Physicochemical Properties : Lower molecular weight (MW = 317.4 g/mol) compared to the target compound (estimated MW ~380–400 g/mol), likely improving blood-brain barrier penetration.

- (2E)-3-[4-(Dimethylamino)phenyl]-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one (IM5) Structural Differences: Features a dimethylamino group on the phenyl ring, increasing electron density. Biological Activity: Non-selective MAO-A/B inhibitor (IC₅₀ = 0.30 μM and 0.40 μM, respectively), attributed to the polar amino group stabilizing enzyme interactions .

Piperidine-Modified Analogues

- (E)-1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one Structural Differences: Substitutes the imidazole group with a fluorobenzyloxy moiety. Therapeutic Potential: Fluorine’s electronegativity may improve binding affinity in targets requiring halogen bonding.

- 1-(4-((1H-Imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one Structural Differences: Replaces the enone system with a sulfonyl group, altering conjugation and redox properties. Synthetic Accessibility: Requires sulfonation steps, increasing synthetic complexity compared to the target compound’s Claisen-Schmidt condensation route .

Key Observations :

- The target compound’s piperidinyl-imidazole group may enhance MAO-B selectivity over MAO-A compared to IM4, as piperidine’s basicity could stabilize ionic interactions in the enzyme’s hydrophobic pocket.

- Structural rigidity from the piperidine ring might reduce off-target effects compared to flexible sulfonyl or benzyloxy analogues .

Physicochemical and Pharmacokinetic Properties

Implications :

- The target compound’s moderate logP balances lipophilicity and solubility, suggesting favorable oral bioavailability.

- Piperidine’s basicity (pKa ~10) may enhance tissue distribution but could limit CNS penetration compared to smaller analogues like IM4 .

Q & A

Q. What synthetic routes are commonly employed to prepare (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 4-((1H-imidazol-1-yl)methyl)piperidine) reacts with an aromatic aldehyde (e.g., benzaldehyde) under basic conditions. Key steps include:

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Crystals are mounted on a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Use SHELXT for phase determination via intrinsic phasing.

- Refinement : SHELXL for least-squares refinement against data, incorporating anisotropic displacement parameters for non-H atoms .

Q. What in vitro assays are suitable for evaluating its bioactivity (e.g., enzyme inhibition)?

- MAO Inhibition : Recombinant human MAO-A/B enzymes are incubated with the compound, and activity is measured fluorometrically using kynuramine as a substrate. IC values are calculated from dose-response curves .

- S1PL Inhibition : Radiolabeled sphingosine-1-phosphate (S1P) is used in cell lysates; inhibition is quantified via thin-layer chromatography .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.